Methyl 4-(hydroxycarbamoyl)benzoate
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Overview
Description
Methyl 4-(hydroxycarbamoyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a methyl ester group and a hydroxycarbamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(hydroxycarbamoyl)benzoate can be synthesized through the esterification of 4-(hydroxycarbamoyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the reaction by maintaining optimal reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxycarbamoyl)benzoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Hydrolysis: 4-(hydroxycarbamoyl)benzoic acid and methanol.
Reduction: 4-(hydroxycarbamoyl)benzyl alcohol.
Substitution: Methyl 3-nitro-4-(hydroxycarbamoyl)benzoate.
Scientific Research Applications
Methyl 4-(hydroxycarbamoyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(hydroxycarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The hydroxycarbamoyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition or activation of the enzyme .
Comparison with Similar Compounds
Methyl 4-(hydroxycarbamoyl)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: Lacks the hydroxycarbamoyl group and has different chemical reactivity and applications.
Methyl 4-hydroxybenzoate:
Ethyl 4-(hydroxycarbamoyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, leading to differences in physical and chemical properties.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with specific molecular targets, making it valuable for scientific research and industrial applications.
Properties
CAS No. |
52134-36-8 |
---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
methyl 4-(hydroxycarbamoyl)benzoate |
InChI |
InChI=1S/C9H9NO4/c1-14-9(12)7-4-2-6(3-5-7)8(11)10-13/h2-5,13H,1H3,(H,10,11) |
InChI Key |
VEJFPBLBWXRFFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NO |
Origin of Product |
United States |
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